Cacodylic acid
Overview
Description
Preparation Methods
Cacodylic acid can be synthesized through the reaction of arsenic trioxide (As₂O₃) with potassium acetate (CH₃CO₂K), which produces cacodyl oxide ((CH₃)₂As)₂O and cacodyl ((CH₃)₂As)₂ . Industrially, this compound is produced by the methylation of arsenic compounds, typically using methyl iodide (CH₃I) and sodium arsenite (NaAsO₂) under basic conditions .
Chemical Reactions Analysis
Cacodylic acid undergoes several types of chemical reactions:
Reduction: This compound can be reduced to dimethylarsine ((CH₃)₂AsH) using zinc (Zn) and hydrochloric acid (HCl).
Substitution: It reacts with sulfur dioxide (SO₂) and hydroiodic acid (HI) to form dimethylarsinic iodide ((CH₃)₂AsI).
Neutralization: When neutralized with a base, this compound forms cacodylate salts, such as sodium cacodylate.
Scientific Research Applications
Cacodylic acid has a wide range of applications in scientific research:
Mechanism of Action
Cacodylic acid exerts its effects by inhibiting specific enzymes and pathways. It acts as an inhibitor of nitric oxide synthase 3 and aldo-keto reductase family 1 member B1 in humans . These interactions disrupt normal cellular functions, leading to its toxic effects .
Comparison with Similar Compounds
. Similar compounds include:
Dimethylarsinic acid: Another name for cacodylic acid itself.
Dimethylarsine oxide: A related compound with similar chemical properties.
Sodium cacodylate: The sodium salt of this compound, used as a buffering agent.
This compound is unique due to its specific applications in electron microscopy and its role as a herbicide, which distinguishes it from other organoarsenic compounds .
Properties
IUPAC Name |
dimethylarsinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXGZAMXPVRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)O | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AsO2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020508 | |
Record name | Dimethylarsinic acid | |
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Molecular Weight |
138.00 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196 °C. Toxic by ingestion and irritating to skin and eyes., Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline], Solid | |
Record name | CACODYLIC ACID | |
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Boiling Point |
greater than 392 °F at 760 mmHg (NTP, 1992), >200 °C | |
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Record name | DIMETHYLARSENIC ACID | |
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Solubility |
Very soluble (NTP, 1992), Soluble in acetic acid, Soluble in ethanol; insoluble in diethyl ether, In water, 2X10+6 mg/l @ 25 °C. | |
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Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999) | |
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Vapor Pressure |
0.0000001 [mmHg] | |
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Impurities |
Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid. | |
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Color/Form |
Crystals from alcohol and ether, Colorless, TRICLINIC CRYSTALS, White; water solutions may be dyed blue | |
CAS No. |
75-60-5, 917-76-0 | |
Record name | CACODYLIC ACID | |
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Melting Point |
383 to 385 °F (NTP, 1992), 195 °C | |
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